(S)-isoflavan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(3S)-3-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C15H14O/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14H,10-11H2/t14-/m1/s1 |
InChI Key |
NNQSGBRGJHSRFN-CQSZACIVSA-N |
Isomeric SMILES |
C1[C@H](COC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S Isoflavan and Its Chiral Derivatives
Enantioselective Total Synthesis Strategies
The absolute configuration of isoflavans is crucial for their biological function. researchgate.net Consequently, the development of enantioselective total synthesis strategies to access the (S)-enantiomer specifically has been a major focus of research. These approaches can be broadly categorized into three main areas: asymmetric catalysis, chiral auxiliary-mediated synthesis, and biocatalytic or chemoenzymatic methods.
Asymmetric Catalysis in (S)-Isoflavan Skeleton Construction
Asymmetric catalysis, the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, represents a highly efficient and atom-economical approach to enantioselective synthesis. wikipedia.orgfrontiersin.org In the context of this compound synthesis, several powerful catalytic asymmetric methods have been established.
One prominent strategy involves the asymmetric hydrogenation of a prochiral precursor. For instance, iridium-catalyzed asymmetric hydrogenation of 2H-chromenes has been shown to be a highly efficient method for producing a range of chiral chromanes, including precursors to (S)-equol, with excellent enantioselectivities. thieme-connect.com This method demonstrates the synthetic utility of creating the chiral center through the reduction of a double bond in the presence of a chiral catalyst. thieme-connect.com Another key transformation is the domino asymmetric transfer hydrogenation/deoxygenation of racemic isoflavanones. acs.org This process, which proceeds with dynamic kinetic resolution, allows for the conversion of a racemic starting material into a virtually enantiopure isoflavan (B600510) in a single step, highlighting a concise and highly enantioselective route. acs.orgtu-dresden.de
The catalysts employed in these reactions are typically transition metal complexes featuring chiral ligands. The choice of metal and ligand is critical for achieving high levels of enantioselectivity. For example, ruthenium(II) complexes, such as those developed by Noyori and Ikariya, have been successfully used in the asymmetric transfer hydrogenation of various ketones, a reaction type that is relevant to isoflavan synthesis. acs.org
| Catalyst System | Reaction Type | Substrate | Product | Key Features |
|---|---|---|---|---|
| Iridium/(aS)-Ir/In-BiphPHOX | Asymmetric Hydrogenation | 2H-Chromenes | Chiral Chromanes | High efficiency and enantioselectivity. thieme-connect.com |
| Ruthenium-based (e.g., Noyori-Ikariya complexes) | Asymmetric Transfer Hydrogenation/Deoxygenation | Racemic Isoflavanones | Enantiopure Isoflavans | Dynamic kinetic resolution, single-step conversion. acs.orgtu-dresden.de |
Chiral Auxiliary-Mediated Approaches to Enantiopure Isoflavans
Chiral auxiliary-mediated synthesis is a classical yet powerful strategy for controlling stereochemistry. numberanalytics.com This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com
The first enantioselective synthesis of (R)- and (S)-isoflavans utilized this strategy. rsc.org The key step was the α-benzylation of (+)- and (–)-N-phenylacetyl imidazolidinones with 2-O-methoxymethylbenzyl bromide. Following the diastereoselective alkylation, the chiral auxiliary was reductively removed, and subsequent cyclization afforded the isoflavans in excellent enantiomeric excess and yield. rsc.org This method highlights the utility of chiral auxiliaries in guiding the formation of the stereocenter at the C3 position of the isoflavan core. The design of the chiral auxiliary is crucial, as it must effectively control the facial selectivity of the reaction and be readily removable under mild conditions. numberanalytics.com
| Chiral Auxiliary | Key Reaction | Intermediate | Final Product | Significance |
|---|---|---|---|---|
| (+)- and (–)-N-phenylacetyl imidazolidinones | α-Benzylation | Diastereomerically enriched alkylated imidazolidinone | (R)- and (S)-Isoflavans | First enantioselective synthesis of isoflavans. rsc.org |
Biocatalytic and Chemoenzymatic Syntheses of (S)-Isoflavans
Biocatalysis and chemoenzymatic synthesis have emerged as increasingly important tools in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. nih.govmdpi.comrsc.org These methods utilize enzymes or whole microorganisms to perform specific chemical transformations. nih.gov
In the context of isoflavan synthesis, biocatalysis can be employed for the stereoselective reduction of isoflavones. For example, a Gram-negative anaerobic microorganism, MRG-1, isolated from the human intestine, has been shown to possess stereoselective reductase activity towards various isoflavones, including daidzein (B1669772) and genistein (B1671435). nih.gov This microbial transformation yields the corresponding (R)-isoflavanones, which are key intermediates that can potentially be converted to (S)-isoflavans through subsequent chemical steps. nih.gov
Chemoenzymatic strategies combine enzymatic reactions with traditional chemical transformations to create efficient synthetic routes. researchgate.netnih.govnih.gov For instance, lipases, a class of enzymes that catalyze the hydrolysis of esters, can be used for the regioselective acylation or deacylation of polyhydroxylated isoflavonoid (B1168493) precursors. mdpi.com This enzymatic step can be used to selectively protect or deprotect hydroxyl groups, facilitating subsequent chemical modifications at specific positions on the isoflavan skeleton. The use of enzymes like old yellow enzymes (OYEs) for asymmetric C=C bond reductions is another powerful chemoenzymatic tool. researchgate.net
Stereoselective Derivatization and Functionalization of Isoflavan Cores
Once the chiral this compound skeleton has been constructed, further derivatization and functionalization are often necessary to access a diverse range of analogues with potentially enhanced or novel biological activities. nih.govresearchgate.net These modifications must be performed in a stereoselective manner to preserve the enantiomeric purity of the core structure.
Regioselective Modulations of the this compound Structure
Regioselective reactions are crucial for selectively modifying specific positions on the isoflavan ring system. The isoflavan structure presents multiple sites for potential functionalization on both the chroman ring system and the B-ring.
Directed metalation is a powerful tool for achieving regioselectivity. For example, the use of TMP-bases (2,2,6,6-tetramethylpiperidide) in the presence of Lewis acids like MgCl2 can direct the metalation to specific positions on the chromone (B188151) core, which is a precursor to isoflavans. uni-muenchen.de This allows for the subsequent introduction of various electrophiles at the desired carbon atom. Halogenation is another important regioselective modification. researcher.life The introduction of a halogen atom can serve as a handle for further cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new carbon-carbon bonds. nih.gov For instance, regioselective halogenation of the benzene (B151609) core of quinoxalin-2(1H)-ones has been demonstrated using N-halosuccinimide and t-butylhydroperoxide. researcher.life Similar strategies could be envisioned for the isoflavan scaffold.
Enzymatic methods can also provide excellent regioselectivity. Glycosyltransferases, for example, can be used for the regioselective glycosylation of flavonoids at specific hydroxyl groups. nih.gov This approach allows for the synthesis of specific isoflavan glycosides, which often exhibit different pharmacokinetic properties compared to their aglycone counterparts. nih.gov
Introduction of Novel Functional Groups and Side Chains
The introduction of new functional groups and side chains onto the this compound core is a key strategy for modulating its biological activity. frontierspartnerships.orgresearchgate.netmdpi.com A variety of synthetic methods can be employed for this purpose.
Cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are widely used for the formation of carbon-carbon bonds and the introduction of new aryl or alkyl groups. rsc.orgnih.gov These reactions typically require a halogenated or triflated isoflavan precursor. For example, the Suzuki-Miyaura reaction of a brominated isoflavone (B191592) with an arylboronic acid can be used to synthesize isoflavone analogues with diverse B-ring substituents. nih.gov
Reduction Pathways to Isoflavans
The conversion of isoflavones or isoflavanones to isoflavans represents the final key reductive stage in many synthetic routes. Achieving stereocontrol at the C3 position is paramount for producing enantiomerically pure (S)-isoflavans. This is typically accomplished through either stereoselective hydride reduction of a prochiral ketone in an isoflavanone (B1217009) or through asymmetric catalytic hydrogenation processes.
The synthesis of this compound via hydride reduction is a multi-step process that generally begins with an isoflavone. The isoflavone is first reduced to an isoflavanone (a 1,4-conjugate addition), which is then subjected to a stereoselective reduction of the C4-carbonyl group to yield an isoflavan-4-ol. The final step involves the deoxygenation of this alcohol.
The reduction of isoflavanones with various hydride reagents such as lithium borohydride (B1222165) (LiBH₄), sodium borohydride (NaBH₄), or L-Selectride® typically yields mixtures of cis- and trans-isoflavan-4-ols. nih.gov The stereochemical outcome of this reduction is crucial for the synthesis of the target enantiomer. Electrophilic hydride reagents like borane-tetrahydrofuran (B86392) have been shown to diastereoselectively reduce isoflavanones to cis-isoflavan-4-ols, although a large excess of the reagent is often required. nih.gov
The reduction of the isoflavone double bond to form the isoflavanone precursor can be achieved with reagents like diisobutylaluminium hydride (DIBAH). nih.govhelsinki.fi This reagent has been successfully used on methoxy-, benzyloxy-, and even unprotected hydroxy-substituted isoflavones to give isoflavanones in yields ranging from 40% to over 90%. nih.govhelsinki.fi K- and L-Selectride® have also been employed to produce isoflavanones from isoflavones lacking hydroxyl groups in good yields (60–88%). nih.gov
Once the chiral isoflavan-4-ol is obtained, the final step is the removal of the C4-hydroxyl group. One established method involves employing Mitsunobu conditions (using triphenylphosphine (B44618) and diethyl azodicarboxylate) for the cyclization of an intermediate, which ultimately leads to the isoflavan framework in excellent yields. rsc.org Another approach is the hydrogenolytic cleavage of the C-O bond, often achieved through catalytic hydrogenation, which simultaneously achieves deoxygenation.
The following table summarizes various hydride reductions of isoflavanones to isoflavan-4-ols, which are key intermediates in the synthesis of isoflavans.
| Isoflavanone Substrate | Hydride Reagent | Product(s) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5,7-dimethoxyisoflavanone | NaBH₄ | 5,7-dimethoxyisoflavan-4-ol | 15:85 | 98 | nih.gov |
| 5,7-dimethoxyisoflavanone | LiBH₄ | 5,7-dimethoxyisoflavan-4-ol | 10:90 | 96 | nih.gov |
| 5,7-dimethoxyisoflavanone | L-Selectride® | 5,7-dimethoxyisoflavan-4-ol | 95:5 | 98 | nih.gov |
| 7-hydroxyisoflavanone | NaBH₄ | 7-hydroxyisoflavan-4-ol | 10:90 | 95 | nih.gov |
| 7-benzyloxy-4'-methoxyisoflavanone | Borane-THF | 7-benzyloxy-4'-methoxyisoflavan-4-ol | >95:5 | 60 | nih.gov |
Catalytic hydrogenation offers a powerful and efficient alternative for the enantioselective synthesis of isoflavans. A particularly successful strategy is the asymmetric transfer hydrogenation (ATH) of racemic isoflavanones, which can proceed with dynamic kinetic resolution (DKR). This approach allows for the conversion of an entire racemic mixture into a single, virtually enantiopure product. acs.orgacs.org
A notable advancement is the domino asymmetric transfer hydrogenation/deoxygenation of racemic isoflavanones. acs.org This process converts isoflavanones into highly enantioenriched isoflavans in a single step. The reaction typically employs a ruthenium(II) catalyst, such as those developed by Noyori and Ikariya, with a chiral diamine ligand. Formic acid, often in combination with triethylamine, serves as the hydrogen source. This methodology has been used to synthesize a variety of structurally diverse isoflavans with excellent enantioselectivity. acs.org
For instance, the ATH-DKR of isoflavones using Noyori-Ikariya Ru(II) complexes and sodium formate (B1220265) as the hydrogen source can produce cis-3-phenylchroman-4-ols with high diastereoselectivity (>20:1 dr) and enantioselectivity (up to >99:1 er). researchgate.netresearchgate.net These chiral isoflavanols are then readily converted to the corresponding (S)-isoflavans by deoxygenation.
The direct catalytic hydrogenation of isoflavones is also a common route to access the isoflavan skeleton. psu.edubme.hu However, controlling this reaction to stop at the isoflavanone stage can be challenging, as over-reduction to isoflavans or a mixture of products can occur. tandfonline.com To address this, methods using basified hydrogenation catalysts have been developed to selectively reduce hydroxy-substituted isoflavones to isoflavan-4-ol intermediates, which can then be dehydrated to isoflavenes and subsequently hydrogenated to isoflavans. google.com
The table below presents findings from the asymmetric transfer hydrogenation of various isoflavanone precursors to yield chiral isoflavans.
| Isoflavanone Substrate (Racemic) | Catalyst System | Hydrogen Donor | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| 7-Hydroxyisoflavanone | (S,S)-RuCl(p-cymene)(TsDPEN) | HCOOH/NEt₃ | (S)-7-Hydroxyisoflavan | 85 | 99 | acs.org |
| 7,4'-Dihydroxyisoflavanone (Daidzeinone) | (S,S)-RuCl(p-cymene)(TsDPEN) | HCOOH/NEt₃ | (S)-Equol | 76 | 98 | acs.org |
| Isoflavanone | (S,S)-RuCl(p-cymene)(TsDPEN) | HCOOH/NEt₃ | This compound | 91 | 98 | acs.org |
| 7-Methoxyisoflavanone | (S,S)-RuCl(p-cymene)(TsDPEN) | HCOOH/NEt₃ | (S)-7-Methoxyisoflavan | 88 | 98 | acs.org |
| 6-Hydroxyisoflavanone | (S,S)-RuCl(p-cymene)(TsDPEN) | HCOOH/NEt₃ | (S)-6-Hydroxyisoflavan | 81 | 99 | acs.org |
Biosynthetic Pathways and Metabolic Transformations of S Isoflavans
Enzymatic Formation of Isoflavonoid (B1168493) Precursors
The journey to (S)-isoflavans begins with the synthesis of isoflavone (B191592) precursors, a process rooted in the phenylpropanoid pathway. This foundational pathway converts the amino acid phenylalanine into p-coumaroyl-CoA, a key intermediate for a vast number of plant metabolites. nih.govfrontiersin.org
Chalcone (B49325) synthase (CHS) is a pivotal enzyme that marks the entry point into flavonoid biosynthesis. nih.govencyclopedia.pub It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone (specifically, 4,2′,4′,6′-tetrahydroxychalcone). nih.govnih.gov CHS is considered a critical enzyme as it directs the flow of carbon from the general phenylpropanoid pathway towards the flavonoid-specific branch. frontiersin.org
Following the action of CHS, chalcone isomerase (CHI) plays a crucial role. nih.govoup.com CHI catalyzes the stereospecific cyclization of the open-chain chalcones into the corresponding (2S)-flavanones. nih.gov In the context of isoflavonoid biosynthesis, two main routes exist, largely dependent on the plant species:
Naringenin pathway: In many plants, CHI converts naringenin chalcone into (2S)-naringenin. nih.govmdpi.com This flavanone (B1672756) then serves as a substrate for the subsequent steps leading to isoflavones like genistein (B1671435). encyclopedia.pubnih.gov
Liquiritigenin (B1674857) pathway: In legumes, CHS often works in conjunction with chalcone reductase (CHR) to produce isoliquiritigenin (B1662430) (4,2′,4′-trihydroxychalcone). nih.govnih.gov A specific type of CHI, known as type II CHI, then isomerizes isoliquiritigenin to (2S)-liquiritigenin, which is the direct precursor for daidzein (B1669772). nih.govmdpi.com
The defining step in isoflavonoid biosynthesis is catalyzed by isoflavone synthase (IFS), a cytochrome P450 monooxygenase. nih.govfrontiersin.org This enzyme is what distinguishes isoflavone-producing plants, primarily legumes, from other plants. frontiersin.org IFS catalyzes a unique and complex reaction involving a 2,3-aryl ring migration on a flavanone substrate (like liquiritigenin or naringenin) to form a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.orgnih.gov
This 2-hydroxyisoflavanone intermediate is unstable and is rapidly dehydrated to form the stable isoflavone core. frontiersin.org This dehydration can occur spontaneously to some extent, but it is significantly facilitated by the enzyme 2-hydroxyisoflavanone dehydratase (HID). nih.govbiorxiv.org The action of IFS followed by HID on liquiritigenin yields daidzein, while their action on naringenin produces genistein. nih.govmdpi.com In soybean, two distinct IFS genes, IFS1 and IFS2, have been identified, showing different expression patterns and efficiencies. nih.gov
Roles of Chalcone Synthase and Chalcone Isomerase in Isoflavonoid Biosynthesis
Stereospecific Biotransformation of Isoflavones to (S)-Isoflavans
While isoflavones like daidzein and genistein are significant end-products in many cases, they also serve as substrates for further metabolic transformations that lead to a variety of other isoflavonoids, including the chiral (S)-isoflavans. These transformations can occur both through microbial action in the gut of mammals and via specific metabolic pathways within plants.
The conversion of the isoflavone daidzein into (S)-equol is one of the most studied examples of microbial biotransformation. cambridge.orgnih.gov This process occurs in the gut of some, but not all, humans and animals, and is dependent on the presence of specific intestinal bacteria. cambridge.orgresearchgate.net The transformation is a multi-step reduction process that results exclusively in the S-enantiomer of equol (B1671563). cambridge.org
The pathway proceeds as follows:
Daidzein is first reduced to dihydrodaidzein (B191008) (DHD). mdpi.com
DHD is then reduced to tetrahydrodaidzein (THD). nih.gov
Finally, THD is reduced to (S)-equol . nih.gov
Several bacterial species have been identified that can perform one or more steps in this pathway, and sometimes a combination of different bacteria is required for the complete conversion. cambridge.orgnih.gov Key enzymes involved include daidzein reductase (DZNR), dihydrodaidzein reductase (DHDR), and tetrahydrodaidzein reductase (THDR). nih.govmdpi.com Recombinant E. coli strains have been successfully engineered to express these enzymes, allowing for the one-pot synthesis of (S)-equol from daidzein. frontiersin.orgresearchgate.net
In plants, particularly legumes, isoflavones serve as precursors for the biosynthesis of more complex isoflavonoids, including isoflavans and pterocarpans, which often function as phytoalexins in plant defense. nih.gov The synthesis of these compounds involves a series of reduction steps that create the isoflavan (B600510) core structure.
For example, the biosynthesis of the pterocarpan (B192222) medicarpin (B1676140) in alfalfa (Medicago sativa) starts from the isoflavone formononetin (B1673546) (a methylated derivative of daidzein). nih.gov The pathway involves several enzymatic reactions, including hydroxylations and reductions. A key step is the reduction of an isoflavone to an isoflavanone (B1217009), catalyzed by isoflavone reductase (IFR). nih.gov This is followed by further reduction to an isoflavanol, and subsequent cyclization to form the pterocarpan skeleton. While pterocarpans have a different ring structure, their biosynthesis shares the critical isoflavone reduction steps that also lead to simpler isoflavans.
The formation of specific (S)-isoflavans in plants is a result of the stereospecific nature of the enzymes involved, such as vestitone (B1219705) reductase, which is known to produce a specific stereoisomer during the biosynthesis of medicarpin. nih.gov These pathways highlight the role of isoflavone reductases and related enzymes in generating the chiral center characteristic of (S)-isoflavans as part of the plant's defensive chemical arsenal. nih.govnih.gov
Mechanistic Investigations of S Isoflavan Biological Activities in Preclinical Models
Modulation of Receptor Systems and Enzyme Targets
The biological activity of (S)-isoflavan is underpinned by its ability to interact with and modulate various receptor systems and enzymes. These interactions are fundamental to its observed effects in preclinical models.
Ligand Binding and Activation of Estrogen Receptors
Isoflavones, due to their structural similarity to estradiol, can bind to estrogen receptors (ERs), with many exhibiting a preferential affinity for ERβ over ERα. nih.govjst.go.jp This binding can initiate or inhibit estrogenic signaling pathways. While specific binding affinity data for this compound is not extensively detailed in the provided results, the broader class of isoflavones, including metabolites, demonstrates significant interaction with ERs. jst.go.jpmdpi.com For instance, the isoflavone (B191592) metabolite equol (B1671563) shows a high binding affinity for ERβ. jst.go.jpahajournals.org Molecular docking studies have shown that both (R)- and (S)-enantiomers of isoflavone derivatives can be accommodated within the active site of ERs with affinities comparable to the known phytoestrogen genistein (B1671435). mdpi.com This suggests that this compound likely engages with estrogen receptors, a mechanism that could mediate some of its biological activities.
Table 1: Estrogen Receptor Binding of Selected Isoflavones This table is interactive. Click on the headers to sort the data.
| Compound | Receptor Subtype | Binding Affinity/Activity | Reference |
|---|---|---|---|
| Genistein | ERβ | Binds with an affinity similar to 17β-estradiol. | ahajournals.org |
| Equol | ERβ | 10- to 100-fold greater binding affinity than daidzein (B1669772). | ahajournals.org |
| (R)-N1, (S)-N1, (R)-N2, (S)-N2 (isoflavone derivatives) | ERα and ERβ | Binding energies suggest accommodation in the active site with affinity similar to genistein. | mdpi.com |
| Isoflavone Glycosides | ERα and ERβ | Weak binding. | jst.go.jp |
Inhibition of Tyrosine Kinases and Steroid Biosynthesis Enzymes
This compound and related isoflavonoids have been investigated for their ability to inhibit key enzymes, including tyrosine kinases and those involved in steroid biosynthesis. Tyrosine kinase inhibitors are a class of drugs that block the action of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth and division. wikipedia.org Some isoflavones, such as genistein, are known inhibitors of tyrosine kinases. nih.govscbt.com However, other studies have found that isoflavones are relatively inactive as inhibitors of certain protein-tyrosine kinases like p40. nih.gov
In the realm of steroid biosynthesis, isoflavones have been shown to inhibit enzymes critical for the production of androgens and estrogens. nih.govfrontiersin.org Specifically, isoflavones like genistein and daidzein can inhibit the 17,20 lyase activity of CYP17A1, an enzyme essential for the synthesis of dehydroepiandrosterone (B1670201) (DHEA). nih.govfrontiersin.org Furthermore, genistein is a potent competitive inhibitor of human testicular 3β-hydroxysteroid dehydrogenase (HSD3B). mdpi.com Isoflavanone (B1217009) derivatives have also been identified as potent inhibitors of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. excli.de Additionally, isoflavane-4',7-O,O-bis-sulfamate has been shown to be a potent inhibitor of steroid sulfatase (STS), an enzyme involved in the formation of active steroids. researchgate.net
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism and inflammation. nih.govmdpi.comnih.gov Several studies have demonstrated that isoflavones can activate both PPARα and PPARγ. nih.govmdpi.com This activation is considered a key mechanism through which these compounds exert their anti-inflammatory and metabolic benefits. nih.govplos.org Isoflavones such as genistein and daidzein, and their metabolites, have been shown to bind to and activate PPARα and PPARγ in various in vitro assays. mdpi.com The activation of PPARs by isoflavones occurs at biologically relevant concentrations and has been observed in multiple cell types. nih.gov Some isoflavone derivatives have demonstrated dual PPARα/γ agonist activity. mdpi.com
Table 2: PPAR Activation by Isoflavones This table is interactive. Click on the headers to sort the data.
| Isoflavone/Metabolite | PPAR Subtype | Effect | Reference |
|---|---|---|---|
| Genistein | PPARα and PPARγ | Activation. | mdpi.com |
| Daidzein | PPARα and PPARγ | Activation. | mdpi.com |
| Equol | PPARα and PPARγ | Activation. | mdpi.com |
| Various Isoflavone Derivatives | PPARα and PPARγ | Dual agonist activity. | mdpi.comresearchgate.net |
Elastase Inhibition Kinetics and Mechanisms
Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes. tandfonline.comtandfonline.com Certain flavonoids, including isoflavanones, have been identified as inhibitors of HNE. tandfonline.comnih.govresearchgate.net Studies on flavonoids isolated from Campylotropis hirtella revealed that geranylated isoflavanones displayed significant HNE inhibitory activity. tandfonline.comnih.govresearchgate.net The inhibition kinetics of these compounds were found to be dependent on their specific chemical structure, exhibiting noncompetitive, competitive, and mixed-type inhibition. tandfonline.comnih.govresearchgate.net For example, a competitive inhibitor, isoflavan-3-ol-4-one, demonstrated an inhibition of isomerization profile for elastase. tandfonline.comnih.gov The structure-activity relationship indicated that features like geranylation and a hydroxyl group at specific positions are crucial for potent inhibitory activity. tandfonline.comresearchgate.net
Cellular and Immunomodulatory Effects
The interactions of this compound at the molecular level translate into broader cellular and immunomodulatory effects, most notably its antioxidant activities.
Antioxidant Mechanisms and Radical Scavenging Pathways
Isoflavonoids are recognized for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. nih.govresearchgate.net The antioxidant capacity of isoflavones and their metabolites is influenced by their chemical structure, particularly the number and position of hydroxyl groups. nih.gov Electron spin resonance spectroscopy studies have shown that isoflavone metabolites can be potent scavengers of hydroxyl and superoxide (B77818) anion radicals. researchgate.netnih.gov In some cases, the metabolites exhibit higher antioxidant activity than the parent isoflavones. researchgate.netnih.gov The mechanism of action involves the transfer of an electron or a hydrogen atom from the phenolic groups of the isoflavonoid (B1168493) to the reactive oxygen species, thereby neutralizing them. mdpi.com
Table 3: Radical Scavenging Activity of Isoflavonoids This table is interactive. Click on the headers to sort the data.
| Isoflavonoid | Radical Scavenged | Activity | Reference |
|---|---|---|---|
| 8-hydroxydaidzein | Hydroxyl and Superoxide Anion | Most potent scavenger among tested metabolites. | researchgate.netnih.gov |
| Calycosin | DPPH Radical | High activity (SC50 = 0.25 µM). | nih.gov |
| (3R)-vestitol (isoflavan) | DPPH Radical | Moderate activity (SC50 = 6.4 µM). | nih.gov |
Influence on Natural Killer Cell Function and T-Cell Subsets
This compound and its derivatives have demonstrated notable immunomodulatory activities, particularly influencing the function of natural killer (NK) cells and various T-cell subsets in preclinical studies. NK cells are crucial components of the innate immune system, providing rapid responses to virally infected and tumor cells. frontiersin.orgwikipedia.org Their function is regulated by a balance of activating and inhibitory receptors. wikipedia.org
Certain isoflavans have been shown to enhance NK cell activity. For instance, studies on splenocytes, which contain a mixture of immune cells including NK cells and T-cells, have revealed that specific extracts can increase NK cell cytotoxicity against tumor cell lines like Yac-1. mdpi.com This enhanced killing capacity is a key indicator of a bolstered innate immune response. The proliferation and activation of NK cells are often stimulated by cytokines such as IL-2, IL-15, and IL-21. sartorius.com
In addition to NK cells, T-cell subsets are also significantly impacted. T-cells, central to adaptive immunity, are broadly categorized into helper T-cells (Th) and cytotoxic T-lymphocytes (CTLs). nih.gov Some isoflavonoids have exhibited the ability to modulate the proliferation of T-lymphocytes. For example, certain compounds have shown strong suppressive activity on T-lymphocyte proliferation, suggesting potential applications in conditions characterized by excessive T-cell activation. researchgate.net The response of NKT cells, a unique subset of lymphocytes sharing characteristics of both NK cells and T-cells, can be influenced by cytokines like IFN-gamma and IL-4, which in turn regulate the broader adaptive immune response. nih.gov The differentiation and maturation of NK cells can occur in various lymphoid organs, including the spleen and lymph nodes. wikipedia.org
Inhibition of Cell Proliferation and Metastatic Processes in Preclinical Models
The anti-proliferative and anti-metastatic properties of isoflavans have been a significant area of investigation in preclinical cancer models. mdpi.comnih.gov Metastasis, the process by which cancer cells spread from the primary tumor to distant organs, is a major cause of cancer-related mortality and involves multiple steps, including cell proliferation, invasion, and migration. nih.govresearchgate.net
Isoflavones, a class of compounds to which this compound belongs, have been shown to inhibit the proliferation of various cancer cell lines. mdpi.commdpi.com For example, the isoflavone genistein has been found to suppress the growth of cervical and colon cancer cells in preclinical models. mdpi.comfrontiersin.org This inhibition is often achieved through the modulation of key signaling pathways involved in cell cycle progression and apoptosis. nih.govmdpi.com
Furthermore, isoflavans can interfere with the metastatic cascade. nih.gov Studies have demonstrated that certain isoflavonoids can reduce the invasive and migratory capabilities of cancer cells. mdpi.com This is attributed to their ability to modulate the activity of proteins crucial for these processes, such as those involved in cell adhesion and the epithelial-mesenchymal transition (EMT), a key process in the initiation of metastasis. researchgate.net For instance, formononetin (B1673546), another isoflavone, has displayed anti-angiogenic properties in preclinical models of colorectal and breast cancer. mdpi.com
Immunosuppressive Activities on Splenocyte Proliferation
Studies have shown that certain geranylated flavonoids can significantly inhibit mitogen-induced proliferation of both T and B lymphocytes within the splenocyte population. nih.gov Mitogens like Concanavalin A (Con A) are used to stimulate T-cell proliferation, and the inhibitory effect of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of the proliferative response. tandfonline.com For some isoflavonoids, these IC50 values have been found to be in the micromolar range for both T and B lymphocyte suppression, indicating significant immunosuppressive potential. researchgate.netnih.gov This inhibitory effect on splenocyte proliferation suggests that these compounds could modulate immune responses by dampening the activation and expansion of lymphocytes. tandfonline.com
Structure-Activity Relationship (SAR) Studies for (S)-Isoflavans
Elucidation of Stereochemical Requirements for Activity
The three-dimensional arrangement of atoms, or stereochemistry, in this compound and its derivatives plays a critical role in their biological activity. science.govresearchgate.net The "(S)" designation refers to the specific configuration at the chiral center of the isoflavan (B600510) core, which influences how the molecule interacts with its biological targets.
The synthesis of enantiomerically pure flavonoid monomers is a significant objective in medicinal chemistry to understand these stereochemical requirements. hebmu.edu.cn Studies comparing the biological activities of different stereoisomers have highlighted the importance of a specific spatial orientation for optimal effect. For instance, the absolute configuration at position 3 of the isoflavan skeleton has been shown to be crucial for the activity of related compounds like sophorol (B1235898) and pterocarpin. oup.com The ability to synthesize and test both (E)- and (Z)-isomers of related homoisoflavonoids has provided valuable insights into how geometry affects biological function. researchgate.net This knowledge is essential for the design of more potent and selective therapeutic agents. science.gov
Impact of Substituent Patterns (e.g., Prenylation, Geranylation, Hydroxylation)
The type and position of chemical groups attached to the basic isoflavan structure significantly modify its biological activity. rsc.orgresearchgate.net Common substitutions include prenylation, geranylation, and hydroxylation.
Prenylation and Geranylation: The addition of prenyl or geranyl groups, which are lipophilic chains, often enhances the biological activity of flavonoids. nih.govmdpi.com This is attributed to an increase in the molecule's lipophilicity, which can improve its ability to interact with and cross biological membranes. researchgate.net For example, geranylated flavonoids isolated from Campylotropis hirtella have demonstrated potent immunosuppressive activities. nih.gov The position of these substituents is also critical; for instance, a C10 substituent at the C3' position of the isoflavonoid skeleton was found to be necessary for this activity. nih.gov
Hydroxylation: The presence and location of hydroxyl (-OH) groups also play a crucial role. Hydroxylation can influence a compound's antioxidant potential and its ability to form hydrogen bonds with biological targets. mdpi.com The pattern of hydroxylation on the A and B rings of the flavonoid structure is a key determinant of its activity. mdpi.com
The structural diversity arising from these various substitution patterns allows for the fine-tuning of the biological effects of this compound derivatives. rsc.org
Correlation of Lipophilicity with Biological Membrane Affinity
Lipophilicity, or the affinity of a molecule for a lipid environment, is a key physicochemical property that governs the interaction of (S)-isoflavans with biological membranes. pion-inc.comresearchgate.net Cell membranes are primarily composed of a phospholipid bilayer, and a compound's ability to partition into this lipid environment influences its absorption, distribution, and ultimately its biological activity. nih.govsovicell.com
However, the relationship is not always linear. While increased lipophilicity can enhance membrane interaction, excessively high lipophilicity can lead to the compound becoming trapped within the membrane, a phenomenon known as membrane retention. sovicell.com Therefore, an optimal balance of lipophilicity and hydrophilicity is often required for effective biological activity. The affinity of flavonoids for membranes is also influenced by other factors, such as their planarity and the number of hydroxyl groups capable of forming hydrogen bonds with the phospholipid headgroups. researchgate.net
Advanced Analytical and Spectroscopic Characterization of S Isoflavans
Chromatographic Techniques for Enantiomeric Purity and Isolation
Chromatographic methods are fundamental for the separation of isoflavan (B600510) enantiomers from racemic mixtures and for the assessment of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), when equipped with chiral stationary phases, are powerful tools for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for resolving racemic isoflavans. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Research Findings: A variety of CSPs have been successfully employed for the enantiomeric separation of isoflavans and related flavonoids. These include polysaccharide-based columns (e.g., cellulose (B213188) and amylose (B160209) derivatives), protein-based columns, and cyclodextrin-based columns. nih.govacs.org For instance, the racemic compound 4',6-dichloroisoflavan was effectively resolved using a chiral stationary phase, allowing for the isolation of the individual (S) and (R) enantiomers. researchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol such as 2-propanol or ethanol, is crucial for achieving optimal separation. nih.gov In some cases, additives like diethylamine (B46881) or trifluoroacetic acid are used for basic or acidic compounds, respectively, to improve peak shape and resolution. nih.gov
The separation of the isoflavan metabolite equol (B1671563), which has a chiral center, has been extensively studied. Methods using a Chiral-AGP (alpha-1-acid glycoprotein) column or a β-cyclodextrin column have proven effective in separating (S)-equol from its (R)-enantiomer. chem-soc.si The identity of the eluted enantiomers is often confirmed by comparing their retention times with those of pure standards and further verified using chiroptical detectors. researchgate.net
Below is a table summarizing typical conditions used for the chiral HPLC separation of isoflavan-related compounds.
Table 1: Examples of Chiral HPLC Methods for Isoflavan and Related Compounds
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|---|
| 4',6-dichloroisoflavan | Not specified in abstract | Not specified in abstract | Not specified in abstract | LC-DAD |
| Equol Enantiomers | Chiral-AGP (100 mm × 2.0 mm, 5-μm) | Isopropanol/water (5/95, v/v) | 200 μL/min | ESI-MS/MS |
| Equol Enantiomers | β-cyclodextrin (analytical) | Aqueous mobile phase | Not Specified | HPLC-MS, CD |
| Flavanone (B1672756) Enantiomers | Chiralpak AD | n-hexane/ethanol/diethylamine | 1 mL/min | UV |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography offers high resolution and sensitivity for the analysis of volatile compounds. scbt.com However, isoflavans are generally non-volatile, necessitating a derivatization step to increase their volatility and thermal stability before analysis by GC. scbt.com
Research Findings: The common procedure for GC analysis of isoflavones involves derivatization, often through silylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. acs.org This reduces the polarity and increases the volatility of the molecules. acs.org
Once derivatized, the enantiomers can be separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are widely used for this purpose. numberanalytics.com These are cyclic oligosaccharides that can form inclusion complexes with the analytes. Derivatized cyclodextrins, such as permethylated or trifluoroacetylated β-cyclodextrin, are coated onto the capillary column and provide the chiral recognition necessary to separate the enantiomers. numberanalytics.com The selection of the specific cyclodextrin (B1172386) derivative influences the selectivity and, in some cases, can even reverse the elution order of the enantiomers. numberanalytics.com
Spectroscopic Methods for Stereochemical and Structural Elucidation of Derivatives
Spectroscopic techniques are indispensable for confirming the absolute configuration and detailed structure of isolated (S)-isoflavan enantiomers and their derivatives.
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD))
Chiroptical methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light, providing definitive information on their absolute stereochemistry.
Research Findings: Circular Dichroism (CD) spectroscopy is a powerful tool for assigning the absolute configuration of isoflavans. chem-soc.sihebmu.edu.cn The (S) and (R) enantiomers of a chiral compound are mirror images and will produce CD spectra that are mirror images of each other. For 3S-isoflavans, the CD spectra typically show a negative Cotton effect around 280 nm and a positive Cotton effect at approximately 230-240 nm. chem-soc.si The opposite is observed for the 3R-enantiomers. chem-soc.si This relationship allows for the unambiguous assignment of the absolute configuration at the C-3 stereocenter by comparing the experimental CD spectrum of an unknown sample to that of a known standard or to theoretical predictions. chem-soc.siresearchgate.netacs.org For instance, the absolute configurations of the enantiomers of 4',6-dichloroisoflavan were established by comparing their CD curves with those of known isoflavans. researchgate.net Similarly, Optical Rotatory Dispersion (ORD) spectra, which measure the change in optical rotation with wavelength, have been used to determine the absolute configuration of isoflavanones and isoflavans, with 3S-isoflavans showing a negative Cotton effect in the 260-300 nm region. chem-soc.si
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Research Findings: One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are used to confirm the isoflavan skeleton and determine the substitution patterns of its derivatives. sbq.org.brhebmu.edu.cn
¹H-NMR spectra provide information on the number and environment of protons. For the isoflavan core, characteristic signals include those for the aromatic protons on rings A and B, as well as the protons on the heterocyclic C-ring. nih.gov
¹³C-NMR spectra reveal the number of carbon atoms and their types (e.g., CH₃, CH₂, CH, C). nih.gov The chemical shifts of C-2, C-3, and C-4 are particularly diagnostic for the isoflavan structure. scielo.br
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within the molecule. numberanalytics.commdpi.com COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. numberanalytics.comhebmu.edu.cn These experiments allow for the unambiguous assignment of all proton and carbon signals, which is essential for confirming the structure of complex isoflavan derivatives. sbq.org.brhebmu.edu.cn
The table below shows representative NMR data for an isoflavone (B191592) skeleton, the precursor to isoflavans.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for an Isoflavone Skeleton
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) | Key HMBC Correlations |
|---|---|---|---|
| 2 | ~154 | ~8.0 (s) | C-3, C-4, C-9, C-1' |
| 3 | ~123 | - | - |
| 4 | ~175 | - | - |
| 5 | ~127 | ~8.0 (d) | C-4, C-6, C-7, C-9 |
| 6 | ~118 | ~7.5 (t) | C-5, C-8, C-10 |
| 7 | ~163 | - | - |
| 8 | ~115 | ~7.7 (d) | C-6, C-7, C-9, C-10 |
| 9 (C-4a) | ~157 | - | - |
| 10 (C-8a) | ~121 | - | - |
| 1' | ~131 | - | - |
| 2'/6' | ~130 | ~7.4 (d) | C-3, C-4' |
| 3'/5' | ~115 | ~6.9 (d) | C-1', C-4' |
| 4' | ~158 | - | - |
Note: Chemical shifts are approximate and can vary significantly based on substitution patterns and solvent.
Mass Spectrometry (MS) for Identification and Metabolite Profiling in Biological Matrices
Mass spectrometry is a highly sensitive technique used for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying isoflavans and their metabolites in complex biological samples like plasma and urine. nih.govacs.orgagriculturejournals.cz
Research Findings: Electrospray ionization (ESI) is a common technique used to ionize isoflavan molecules, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment these precursor ions by collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure. tandfonline.comtandfonline.com
The predominant fragmentation of isoflavones involves cleavage of the C-ring. tandfonline.comresearchgate.net A characteristic fragmentation pathway is the retro-Diels-Alder (rDA) reaction, which provides information about the substitution patterns on the A and B rings. researchgate.net For example, the loss of carbon monoxide (CO) is a common fragmentation observed for isoflavones. nih.govtandfonline.com By analyzing the mass-to-charge ratio (m/z) of these fragments, the structure of the parent compound can be inferred. rsc.org
This technique is particularly valuable for metabolite profiling. After administration of an isoflavan, biological fluids can be analyzed by LC-MS/MS to identify various metabolic products, such as glucuronidated or sulfated conjugates. nih.govacs.org The high sensitivity and specificity of LC-MS/MS allow for the detection and quantification of these metabolites even at very low concentrations. acs.orgagriculturejournals.cz
Table 3: Common Fragment Ions of Isoflavones in Mass Spectrometry (Positive Ion Mode)
| Precursor Ion | Common Neutral Losses | Resulting Fragment Ion | Structural Information |
|---|---|---|---|
| [M+H]⁺ | CO | [M+H-CO]⁺ | Indicates isoflavonoid (B1168493) C-ring |
| [M+H]⁺ | 2CO | [M+H-2CO]⁺ | Characteristic of isoflavones |
| [M+H]⁺ | B-ring + CO | [M+H-B-ring-CO]⁺ | Characteristic of 5-hydroxyisoflavones |
| [M+H]⁺ | rDA cleavage | [1,3A]⁺ | Provides structure of A-ring |
Quantitative Analysis of (S)-Isoflavans in Biological Samples (Non-Human)
The quantitative analysis of (S)-isoflavans and their related metabolites in non-human biological samples is critical for understanding their bioavailability, metabolism, and distribution in preclinical animal models. infinixbio.com These studies underpin the evaluation of the physiological effects of isoflavone consumption. researchgate.net The primary analytical techniques employed for this purpose are chromatographic methods, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (MS). rsc.orgnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously in complex biological matrices like plasma, urine, and tissues. researchgate.netnih.gov The development of rapid and robust LC-MS/MS methods allows for high-throughput analysis, which is essential for pharmacokinetic studies in animal models. rsc.org For instance, a method using a pentafluorophenyl phase core-shell column was developed to separate isoflavones within three minutes. researchgate.net Sample preparation is a crucial step and typically involves enzymatic hydrolysis using β-glucuronidase and sulfatase to deconjugate the isoflavone metabolites, allowing for the measurement of total aglycone concentrations. researchgate.netd-nb.info This is often followed by a purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances from the matrix. researchgate.netrsc.org
Research in various animal models has provided detailed insights into the distribution of isoflavans. In a study involving rats fed an isoflavone-supplemented diet, equol, an this compound metabolite of daidzein (B1669772), was found in the highest concentrations in serum, liver, and mammary glands compared to its precursor daidzein and other isoflavones like genistein (B1671435) and glycitein. karger.com The concentrations were notably different between genders, with male rats showing significantly higher total isoflavone levels in serum, while females had higher concentrations in the liver. karger.com Another study identified formononetin (B1673546), a methylated derivative of daidzein, in the liver and serum of Sprague-Dawley rats fed soy protein isolate, with concentrations of 0.056 ± 0.022 nmol/g (aglycone) and 0.621 ± 0.116 nmol/g (conjugated) in the liver. jfda-online.com
The validation of these analytical methods according to regulatory guidelines ensures their accuracy, precision, and reliability. researchgate.net Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. mdpi.com The LOQ for isoflavones in animal plasma can be as low as the sub-ng/mL level, demonstrating the high sensitivity of modern analytical instrumentation. researchgate.netakjournals.com
The following tables present a summary of quantitative methods and reported concentrations of isoflavone metabolites in non-human biological samples.
Table 1: Performance of Analytical Methods for Isoflavone Quantification in Non-Human Biological Samples
| Analyte(s) | Biological Matrix | Analytical Method | Limit of Quantification (LOQ) | Reference(s) |
|---|---|---|---|---|
| Puerarin, Daidzin, Daidzein, 3'-Hydroxy puerarin, Genistein | Rat Plasma | LC-MS/MS | Not specified; method validated for linearity, precision, accuracy | nih.gov |
| Daidzein, Genistein, Glycitein | Rat Plasma | HPLC-Coulometric Detection | 0.25-0.5 ng/mL | researchgate.net |
| Daidzein, Genistein, S-Equol | Mice Urine | UPLC-MS/MS | 2-4 ng/mL | mdpi.com |
| Daidzein, Genistein, Equol, Glycitein | Rat & Pig Tissues | LC-MS | 0.0032 µM | karger.com |
Table 2: Reported Concentrations of Isoflavone Metabolites in Rat Tissues
| Analyte | Tissue | Concentration (Mean ± SD) | Animal Model | Reference(s) |
|---|---|---|---|---|
| Total Isoflavones (Daidzein + Equol + Genistein + Glycitein) | Serum (Male) | 2.16 ± 0.54 µM | Sprague-Dawley Rats | karger.com |
| Total Isoflavones (Daidzein + Equol + Genistein + Glycitein) | Serum (Female) | 1.05 ± 0.15 µM | Sprague-Dawley Rats | karger.com |
| Total Isoflavones (Daidzein + Equol + Genistein + Glycitein) | Liver (Male) | 1.13 ± 0.13 nmol/g | Sprague-Dawley Rats | karger.com |
| Total Isoflavones (Daidzein + Equol + Genistein + Glycitein) | Liver (Female) | 2.05 ± 0.27 nmol/g | Sprague-Dawley Rats | karger.com |
| Formononetin (aglycone) | Liver | 0.056 ± 0.022 nmol/g | Sprague-Dawley Rats | jfda-online.com |
| Formononetin (conjugated) | Liver | 0.621 ± 0.116 nmol/g | Sprague-Dawley Rats | jfda-online.com |
| Formononetin (aglycone) | Serum | 0.005 ± 0.001 nmol/mL | Sprague-Dawley Rats | jfda-online.com |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| (S)-Equol |
| 3'-Hydroxy puerarin |
| Biochanin A |
| Calycosin |
| Calycosin-7-O-β-d-glucoside |
| Daidzein |
| Daidzin |
| Equol |
| Formononetin |
| Genistein |
| Glycitein |
| Ononin |
Computational and Theoretical Studies on S Isoflavan
Molecular Conformation and Stereoisomerism Analysis
The three-dimensional structure of (S)-isoflavan and its stereoisomers is a key determinant of its biological activity. Computational methods are instrumental in elucidating the conformational preferences and electronic characteristics of these molecules.
Conformational Dynamics and Energy Landscapes of Isoflavans
The isoflavan (B600510) skeleton, with its C6-C3-C6 carbon framework, possesses a degree of conformational flexibility. hebmu.edu.cn Theoretical studies have explored the conformational landscape of isoflavans to identify the most stable, low-energy conformations. The phenyl group at position 3 can rotate, and the heterocyclic C-ring can adopt different puckered forms. acs.org Computational analyses, such as those employing density functional theory (DFT), have shown that non-planar conformations of isoflavones are generally the most stable. acs.orgresearchgate.net For isoflavone (B191592) itself, the maximum energy conformation is found at a torsion angle of nearly 150 degrees. acs.org
The study of the conformational dynamics of isoflavans is crucial for understanding how these molecules adapt to the binding pockets of biological receptors. Molecular dynamics simulations can reveal the stability of different conformations and the energy barriers between them. For instance, studies on isoflavone derivatives have shown how substitutions on the isoflavone skeleton can influence the binding pose and strength with target proteins. acs.org
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals. These calculations are essential for understanding the reactivity of the molecule and its potential to engage in various types of intermolecular interactions.
Methods like DFT and semi-empirical quantum chemical methods such as AM1 and PM3 have been used to investigate the properties of isoflavones. researchgate.net These studies have identified the carbonyl group's oxygen as the most likely site for protonation. researchgate.net The electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO), have been correlated with the biological activity of isoflavone derivatives. nih.gov For example, in a study of flavone (B191248) and isoflavone derivatives, the cytotoxicities were found to be governed by the LUMO energy and the net charges on specific carbon atoms. nih.gov
Molecular Modeling and Ligand-Target Interactions
Molecular modeling techniques are powerful tools for investigating how this compound and its derivatives interact with biological macromolecules, such as receptors and enzymes. These methods can predict binding affinities and modes, guiding the design of new, more potent compounds.
Molecular Docking Simulations with Biological Receptors and Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method has been widely applied to study the interactions of isoflavans with various biological targets.
For example, molecular docking studies have been used to investigate the binding of isoflavones to estrogen receptors (ERs), which are key targets for the treatment of hormone-sensitive cancers. mdpi.comnih.gov These studies have shown that isoflavones can effectively bind to the same site as the natural ligand, 17β-estradiol. mdpi.com The metabolite of daidzein (B1669772), S-equol, has been shown to have a high affinity for estrogen receptor beta (ERβ). nih.govresearchgate.net
Docking simulations have also been employed to explore the interactions of isoflavones with other important enzymes, including:
HMG-CoA reductase: A key enzyme in cholesterol synthesis. tandfonline.com
Aldehyde dehydrogenase (ALDH2): An enzyme involved in alcohol metabolism. acs.orgnih.gov
Aromatase: An enzyme involved in estrogen biosynthesis. sums.ac.ir
Phosphodiesterases (PDEs): Enzymes that regulate important signaling pathways. rsc.org
| Isoflavan/Derivative | Biological Target | Key Findings | Reference |
|---|---|---|---|
| Genistein (B1671435), Daidzein | Estrogen Receptors (ERα, ERβ) | Bind to the same site as 17β-estradiol, with a higher affinity for ERβ. | mdpi.comnih.gov |
| S-equol | Estrogen Receptor beta (ERβ) | High binding affinity, suggesting it is a potent ligand. | nih.govresearchgate.net |
| Glycitin, Genistin, Genistein | HMG-CoA reductase | Showed favorable binding energies, suggesting potential as inhibitors. | tandfonline.com |
| Isoflavone analogues | Aldehyde Dehydrogenase (ALDH2) | Identified as potent inhibitors. | acs.orgnih.gov |
| Isoflavone derivatives | Phosphodiesterases (PDEs) | Screened for potential inhibitory activity. | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds. japsonline.com
Several QSAR studies have been conducted on isoflavone derivatives to understand the structural features that are important for their biological activities. For instance, a QSAR study on flavone and isoflavone derivatives with cytotoxicity against HeLa cells found that the activity was mainly governed by the energy of the LUMO and the net charges on a specific carbon atom. nih.gov This model was then used to theoretically design new compounds with potentially higher cytotoxicity. nih.gov QSAR models have also been developed for isoflavone derivatives as inhibitors of other targets, such as aromatase. sums.ac.ir The development of robust QSAR models relies on the quality of the biological data and the appropriate selection of molecular descriptors. nih.govjapsonline.com
Cheminformatics Approaches for Exploring this compound Chemical Space
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. bigchem.eu These approaches are valuable for exploring the chemical space of this compound and its derivatives, identifying novel structures with desired properties, and understanding the diversity of this class of compounds. chimia.ch
The chemical space of natural products, including isoflavonoids, has been analyzed to compare their properties with those of synthetic drugs. chimia.ch Such analyses have revealed that natural products often possess greater structural complexity and a higher degree of stereochemical intricacy. chimia.ch
Future Directions and Research Opportunities in S Isoflavan Chemistry and Biology
Development of Novel and Efficient Enantioselective Synthetic Routes
The stereochemistry of isoflavans is a critical determinant of their biological activity, making the development of efficient and highly selective methods for synthesizing the (S)-enantiomer a paramount objective. Current research focuses on advancing beyond traditional synthetic approaches to embrace more sophisticated and sustainable strategies.
Future efforts will likely concentrate on the refinement of catalytic asymmetric transfer hydrogenation (ATH) and dynamic kinetic resolution (DKR) processes. acs.orgacs.orgacs.org Ruthenium-catalyzed ATH-DKR has already shown great promise in converting racemic isoflavanones into virtually enantiopure isoflavanols, which can then be oxidized to the desired (S)-isoflavanones. acs.orgacs.org Further optimization of these methods, including the development of novel chiral ligands and catalyst systems, will be crucial for improving yields, reducing reaction times, and expanding the substrate scope. acs.orgresearchgate.net For instance, the use of Noyori-Ikariya type ruthenium(II) complexes with sodium formate (B1220265) as a hydrogen source has demonstrated high efficiency and enantioselectivity in the reduction of isoflavones. researchgate.netresearchgate.netresearchgate.net
Organocatalysis presents another exciting frontier for the enantioselective synthesis of (S)-isoflavans. rsc.org N-heterocyclic carbene (NHC) organocatalysis, for example, has been employed in the modular synthesis of fluorinated isoflavonoids, showcasing the potential for green and efficient synthetic routes. nih.gov Exploring a wider range of organocatalysts and reaction conditions could lead to unprecedented levels of stereocontrol and functional group tolerance.
Moreover, the development of iridium-catalyzed asymmetric hydrogenation of 2H-chromenes offers a highly enantioselective pathway to isoflavan (B600510) derivatives. acs.orgsci-hub.se Continued investigation into this and other transition-metal catalyzed reactions will undoubtedly contribute to a more diverse and powerful synthetic toolkit for accessing (S)-isoflavans. The first enantioselective synthesis of (R)- and (S)-isoflavans involved the α-benzylation of chiral N-phenylacetyl imidazolidinones, demonstrating the feasibility of auxiliary-controlled methods. rsc.org
Discovery of New Biological Targets and Elucidation of Undiscovered Mechanisms
While the estrogenic and antioxidant properties of isoflavans are well-documented, a significant opportunity lies in identifying novel biological targets and unraveling their complex mechanisms of action. waocp.org The structural similarity of isoflavonoids to 17-β-estradiol allows them to interact with estrogen receptors (ERα and ERβ), often with a higher affinity for ERβ. drugbank.commdpi.com However, their biological effects extend far beyond estrogenic pathways. researchgate.netnih.gov
Future research should aim to systematically screen (S)-isoflavans against a broad panel of protein targets to identify new binding partners. Isoflavones, in general, have been found to interact with a diverse array of proteins, including tyrosine kinases, topoisomerase II, and various nuclear receptors like peroxisome proliferator-activated receptors (PPARs). researchgate.netnih.govnih.gov Specifically, isoflavones can modulate the activity of tyrosine kinases and inhibit topoisomerase II, contributing to their potential anti-cancer effects. researchgate.netnih.gov Their interaction with PPARs suggests a role in regulating lipid metabolism and adipogenesis. drugbank.comnih.govjst.go.jp
Elucidating the downstream signaling pathways affected by (S)-isoflavan binding is another critical area of investigation. For instance, the anti-inflammatory effects of some isoflavone (B191592) derivatives have been linked to the suppression of NF-κB and ERK1/2 signaling pathways. spandidos-publications.com Understanding how (S)-isoflavans modulate these and other signaling cascades will provide a more comprehensive picture of their cellular effects. This includes their influence on cell cycle progression, apoptosis, and inflammatory responses. drugbank.commdpi.comnih.gov
Application of (S)-Isoflavans as Chemical Probes and Tools in Biological Research
The unique biological activities of (S)-isoflavans make them valuable tools for dissecting complex biological processes. By designing and synthesizing this compound derivatives with specific modifications, such as fluorescent tags or photoaffinity labels, researchers can create powerful chemical probes to visualize and identify their molecular targets within living cells.
These probes can be instrumental in:
Target Identification: Facilitating the discovery of novel protein-binding partners.
Pathway Elucidation: Tracking the subcellular localization and movement of (S)-isoflavans and their targets to understand their roles in specific signaling pathways.
Mechanism of Action Studies: Providing insights into the conformational changes and protein-protein interactions induced by this compound binding.
The development of such chemical tools will significantly accelerate our understanding of isoflavan biology and could pave the way for the design of more potent and selective therapeutic agents. The synthesis of structurally diverse isoflavans from a single chromone (B188151) precursor has already demonstrated the feasibility of creating libraries of related compounds for such studies. acs.org
Integration of Advanced Omics Technologies in Isoflavan Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to study the global effects of (S)-isoflavans on biological systems. humanspecificresearch.org These high-throughput approaches can provide a holistic view of the molecular changes induced by this compound treatment, moving beyond the study of single targets and pathways. nih.govfrontiersin.org
Interactive Data Table: Applications of Omics Technologies in Isoflavan Research
| Omics Technology | Application in this compound Research | Potential Insights |
| Genomics | Identifying genetic variations that influence individual responses to (S)-isoflavans. | Understanding the genetic basis of isoflavan metabolism and efficacy. nih.gov |
| Transcriptomics | Profiling changes in gene expression in response to this compound treatment. | Revealing the regulatory networks and signaling pathways modulated by (S)-isoflavans. humanspecificresearch.orgnih.gov |
| Proteomics | Analyzing alterations in the cellular proteome following this compound exposure. | Identifying novel protein targets and post-translational modifications. frontiersin.orgnih.govgroenkennisnet.nljic.ac.ukmdpi.com |
| Metabolomics | Characterizing the metabolic fingerprint of cells or organisms treated with (S)-isoflavans. | Uncovering changes in metabolic pathways and identifying novel bioactive metabolites. nih.govnih.govresearchgate.netmdpi.com |
Integrating data from these different omics platforms will be crucial for building comprehensive models of this compound action. frontiersin.orgoup.com For example, combining proteomics and metabolomics can reveal how changes in protein expression translate into alterations in cellular metabolism. nih.gov Such integrated approaches will be instrumental in identifying biomarkers for predicting the response to isoflavan-based interventions and for personalizing therapeutic strategies. humanspecificresearch.orgnih.gov
Exploration of Bio-Inspired Synthetic Strategies for (S)-Isoflavans
Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired and biomimetic synthetic strategies, which mimic the biosynthetic pathways found in plants, offer a promising avenue for the efficient and stereoselective production of (S)-isoflavans. rsc.orgsemanticscholar.orgwindows.net
The biosynthesis of isoflavonoids in plants involves a series of enzymatic reactions that start from the phenylpropanoid pathway. frontiersin.orgnih.gov Key enzymes like isoflavone synthase (IFS) catalyze the characteristic 1,2-aryl migration that forms the isoflavonoid (B1168493) skeleton. frontiersin.orgnih.gov Future research could focus on harnessing these enzymes or developing synthetic catalysts that mimic their function to achieve highly selective transformations.
Recent work has demonstrated the potential of biomimetic approaches, such as the oxidative rearrangement of chalcones, to synthesize isoflavones. rsc.org Exploring these and other bio-inspired reactions, potentially in combination with modern synthetic methods, could lead to novel and more sustainable routes to (S)-isoflavans and their derivatives. This could involve the use of engineered microorganisms to produce key isoflavonoid precursors or even the entire this compound molecule. frontiersin.orgresearchgate.net
Q & A
Q. What are the primary biosynthetic pathways for (S)-isoflavan in plants, and how can they be experimentally validated?
this compound biosynthesis involves precursor molecules like chalcones and isoflavones, with enzymatic steps mediated by cytochrome P450s and reductases . To validate pathways:
- Use isotopic labeling (e.g., ¹³C-phenylalanine) to track precursor incorporation in plant tissues.
- Knock out candidate genes (e.g., CRISPR/Cas9) and analyze metabolite profiles via LC-MS.
- Compare wild-type and mutant plants for intermediate accumulation (e.g., pterocarpans, isoflavanones) .
Q. How is the absolute configuration of this compound determined, and what analytical techniques are most reliable?
Absolute configuration is confirmed via:
- TDDFT ECD calculations : Compare experimental electronic circular dichroism (ECD) spectra with computed spectra for enantiomers .
- X-ray crystallography : Resolve crystal structures if suitable crystals are obtainable.
- NMR-based methods : Use Mosher’s ester derivatives or chiral shift reagents for stereochemical analysis .
Q. What are the key metabolic pathways of this compound in mammalian systems, and how can metabolites be identified?
- Employ UHPLC-QTOF-MS with in vitro assays (e.g., liver microsomes) to detect phase I/II metabolites.
- Use stable isotope tracers (e.g., deuterated this compound) to track metabolic transformations.
- Cross-reference fragmentation patterns with databases (e.g., METLIN) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s inhibitory effects on viral proteases like SARS-CoV-2 3CLpro?
- In vitro assays : Use fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to measure protease activity inhibition. Calculate IC₅₀ values via dose-response curves .
- Molecular docking : Predict binding modes of this compound to 3CLpro active sites (e.g., using AutoDock Vina). Validate with mutagenesis studies (e.g., H41A, C145A mutations) .
- Cellular assays : Test antiviral activity in Vero E6 cells infected with SARS-CoV-2, monitoring viral load via RT-qPCR .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound (e.g., varying IC₅₀ values across studies)?
- Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
- Use orthogonal assays : Combine enzymatic inhibition data with cell-based viability assays (e.g., MTT) to distinguish specific activity from cytotoxicity .
- Meta-analysis : Compare raw datasets from multiple studies to identify confounding variables (e.g., compound purity, assay sensitivity) .
Q. How can computational methods optimize this compound derivatives for enhanced pharmacological activity?
- QSAR modeling : Train models on existing bioactivity data to predict critical substituents (e.g., hydroxylation patterns) .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., BBB permeability, CYP450 inhibition profiles) .
- Synthetic feasibility : Apply retrosynthetic analysis (e.g., using Synthia) to ensure derivatives are chemically accessible .
Q. What methodologies are recommended for studying this compound’s interactions with cellular receptors (e.g., estrogen receptors)?
- Competitive binding assays : Use ³H-estradiol displacement in ER-positive cell lines (e.g., MCF-7) .
- Transcriptional activation assays : Transfect cells with estrogen response element (ERE)-luciferase reporters to measure agonist/antagonist effects .
- Structural biology : Co-crystallize this compound with ER ligand-binding domains to resolve binding interactions .
Methodological Considerations
- Data reproducibility : Include positive controls (e.g., genistein for ER studies) and report statistical methods (e.g., ANOVA with post-hoc tests) .
- Compound characterization : Provide ¹H/¹³C NMR, HRMS, and HPLC purity data (>95%) for all tested compounds .
- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IRB/IACUC approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
